ATM-1001 is a novel compound identified for its cytotoxic properties and its ability to disrupt the function of tropomyosin 3.1, a protein involved in actin filament stabilization. This compound was discovered through a screening process of a library of compounds, highlighting its potential as an anti-cancer agent. The research indicates that ATM-1001 interacts with the C-terminal region of tropomyosin 3.1, affecting glucose metabolism and demonstrating minimal off-target effects .
ATM-1001 belongs to a class of compounds known as anti-tropomyosin drugs, which are being studied for their roles in cancer treatment due to their ability to modulate cytoskeletal dynamics. The classification of ATM-1001 falls under small molecule inhibitors targeting specific protein interactions, particularly those related to tropomyosin and actin filaments .
While specific synthetic protocols for ATM-1001 are not disclosed, it is likely that the synthesis involves multi-step organic reactions typical for small molecules, including coupling reactions and functional group transformations.
ATM-1001's molecular structure has been modeled based on its interaction with tropomyosin 3.1. It features a charged trimethylammonium group that engages in electrostatic interactions with the protein, while a phenyl ring contributes hydrophobic interactions .
The molecular formula and specific structural data have yet to be fully characterized in public databases, but preliminary studies suggest it has a complex arrangement that allows for effective binding to target proteins.
ATM-1001 primarily acts through the disruption of tropomyosin 3.1-containing microfilaments, which leads to altered actin dynamics within cells. The compound has been shown to inhibit the protective role of tropomyosin on actin filaments, promoting depolymerization .
The mechanism involves binding at specific sites on tropomyosin 3.1, leading to conformational changes that destabilize the actin-tropomyosin complex. High Content Imaging assays have demonstrated these effects quantitatively by measuring polymerized actin levels over time .
The mechanism of action for ATM-1001 revolves around its ability to bind to tropomyosin 3.1, disrupting its function in stabilizing actin filaments. This interaction results in increased actin depolymerization and subsequent cellular effects that can lead to apoptosis in cancer cells .
Experimental data indicate that ATM-1001 effectively reduces filament stability at concentrations as low as 5 μM in cellular models, showcasing its potential efficacy in therapeutic applications .
While detailed physical property data for ATM-1001 is not extensively documented, compounds in this class typically exhibit:
Chemical properties such as reactivity patterns and stability under various conditions (pH, temperature) require further investigation but are essential for understanding its behavior in biological systems.
ATM-1001 is primarily being explored for its scientific uses in cancer research. Its ability to disrupt cytoskeletal dynamics positions it as a candidate for developing new therapeutic strategies against tumors that exhibit tropomyosin dysregulation. Ongoing studies aim to elucidate its full potential and mechanisms within various cancer models, paving the way for future clinical applications .
The actin cytoskeleton provides structural integrity and regulates essential cellular processes including motility, division, and vesicular trafficking. Tropomyosins (Tpms), a family of coiled-coil actin-binding proteins, define the functional specificity of actin filaments by stabilizing microfilaments and modulating interactions with actin-binding proteins [2] [10]. Mammals express over 40 Tpm isoforms from four genes (TPM1–TPM4), categorized as high-molecular-weight (HMW; muscle-specific) or low-molecular-weight (LMW; cytoskeletal) isoforms [2] [6].
Table 1: Key Tropomyosin Isoforms and Their Functional Roles
Isoform | Classification | Cellular Role | Cancer Association |
---|---|---|---|
Tpm3.1 | LMW (Tpm3 family) | Glucose uptake, insulin secretion, actin stabilization | Overexpressed in multiple cancers |
Tpm3.2 | LMW (Tpm3 family) | Epithelial zonula adherens stability | Downregulated in carcinomas |
Tpm1.1 | HMW (Tpm1 family) | Tumor suppression | Reduced in invasive cancers |
Tpm3.1 (encoded by TPM3) stabilizes actin filaments by protecting against gelsolin-mediated severing and cofilin-driven depolymerization [6] [10]. Unlike muscle Tpms, Tpm3.1 localizes to cytoskeletal microfilaments and coordinates specialized functions:
Tpm3.1 is consistently retained in diverse malignancies (e.g., breast cancer, esophageal squamous cell carcinoma) where it drives invasion and chemoresistance [2] [10]. Key pathological mechanisms include:
Tpm3.1’s absence in non-muscle adult tissues and its critical role in cancer cytoskeletons make it an ideal therapeutic target. Genetic evidence confirms that Tpm3.1-knockout mice:
First-generation ATM compounds (e.g., TR100) disrupted Tpm3.1-actin binding but lacked potency. ATM-1001 was developed to optimize:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7